N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
N-[(4-Methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a pyrazine-heterocyclic scaffold. The compound consists of:
- Benzamide core: A 4-methoxy-substituted benzyl group attached to the amide nitrogen.
- Pyrazine linkage: A pyrazine ring substituted at position 3 with thiomorpholine (a sulfur-containing morpholine analog) and connected to the benzamide via an ether bond at position 2.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-29-19-6-2-17(3-7-19)16-26-22(28)18-4-8-20(9-5-18)30-23-21(24-10-11-25-23)27-12-14-31-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOFBWYONZGSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-methoxybenzyl)-4-aminobenzoic acid.
Attachment of the Pyrazine Ring: The next step involves the introduction of the pyrazine ring. This can be done by reacting the intermediate with 3-(thiomorpholin-4-yl)pyrazine-2-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The presence of the pyrazine and thiomorpholine rings suggests potential interactions with nucleophilic sites in proteins, possibly inhibiting or modifying their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamide derivatives with variations in heterocyclic cores, substituents, and functional groups. Key distinctions are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations
Heterocycle Impact: Pyrazine-based analogs (e.g., target compound vs. ) differ in substituent electronic properties. Thiazole and oxadiazole cores (e.g., ) introduce rigidity and varied hydrogen-bonding capabilities, which may alter target selectivity.
Substituent Effects: The 4-methoxybenzyl group in the target compound is a common feature in antimicrobial and kinase-inhibiting agents, as seen in thieno[2,3-d]pyrimidine derivatives . Dimethoxybenzyl substituents (e.g., ) enhance solubility but may reduce binding affinity due to steric effects.
Synthetic Flexibility :
- The target compound’s pyrazine-thiomorpholine motif is synthetically accessible via nucleophilic aromatic substitution, similar to methods used for triazole-thione derivatives .
- In contrast, thiazole- and oxadiazole-containing analogs require multi-step cyclization or coupling reactions .
Research Findings and Implications
- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom contributes to a larger molecular volume (∼15% increase in polar surface area) and higher logP (∼0.5 units) compared to morpholine, as inferred from related compounds . This may favor blood-brain barrier penetration or interaction with cysteine-rich enzymatic sites.
- Biological Activity Trends : Pyrazine-based benzamides (e.g., ) are reported in kinase inhibition studies, while thiazole derivatives (e.g., ) show antimicrobial activity. The target compound’s dual functionality (thiomorpholine + pyrazine) positions it as a candidate for dual-target inhibitors.
- Stability Considerations : IR and NMR data from analogous triazole-thiones suggest tautomeric stability in the thione form, which may extend to the target compound’s pyrazine-thiomorpholine system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
